2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde
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Overview
Description
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a piperidinone ring attached to a benzaldehyde moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with piperidinone under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Ethyl-4-(2-oxopiperidin-1-YL)benzoic acid.
Reduction: 2-Ethyl-4-(2-oxopiperidin-1-YL)benzyl alcohol.
Substitution: Various substituted piperidinone derivatives.
Scientific Research Applications
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-oxopiperidin-1-YL)benzoate: Similar structure but with an ester group instead of an aldehyde group.
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Ethyl (1-Benzyl-2-oxopiperidin-4-yl)acetate: Features a benzyl group and an acetate ester.
Uniqueness
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is unique due to its specific combination of a piperidinone ring and an aldehyde group, which imparts distinct reactivity and potential bioactivity. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C14H17NO2 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-ethyl-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H17NO2/c1-2-11-9-13(7-6-12(11)10-16)15-8-4-3-5-14(15)17/h6-7,9-10H,2-5,8H2,1H3 |
InChI Key |
KRAHBMOKXRCXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N2CCCCC2=O)C=O |
Origin of Product |
United States |
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